Home > Products > Screening Compounds P96496 > N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide - 2034378-47-5

N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-3108557
CAS Number: 2034378-47-5
Molecular Formula: C23H21N5O
Molecular Weight: 383.455
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,3-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are widely used in various fields of scientific research, including medicinal chemistry, materials science, and catalysis. Their popularity stems from their ease of synthesis, especially with the advent of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry [].

Synthesis Analysis

The CuAAC reaction is a highly efficient and versatile method for synthesizing 1,4-disubstituted 1,2,3-triazoles []. This reaction involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.

Molecular Structure Analysis

1,2,3-Triazoles can undergo various chemical reactions, including electrophilic aromatic substitution, N-alkylation, and functionalization at the C-5 position []. These reactions allow for the synthesis of a wide range of triazole derivatives with diverse properties.

Mechanism of Action

The mechanism of action of 1,2,3-triazoles varies depending on the specific application. In medicinal chemistry, they can act as enzyme inhibitors, receptor agonists or antagonists, or DNA intercalators [, ]. In materials science, they can serve as building blocks for polymers, ligands for metal complexes, or components of self-assembled monolayers [].

Physical and Chemical Properties Analysis

1,2,3-Triazoles exhibit a range of physical and chemical properties depending on their substituents. They are typically stable compounds with good solubility in various solvents [].

Medicinal Chemistry:

  • Alzheimer's disease: J147, a 1,2,3-triazole derivative, has shown promise in treating Alzheimer's disease [].
  • Pulmonary arterial hypertension: Orai1 inhibitors containing the 1,2,3-triazole moiety have been identified as potential treatments for pulmonary arterial hypertension [].
  • Neurokinin-1 receptor antagonists: 1,2,3-Triazoles have been used in the synthesis of NK-1 receptor antagonists [].
  • Antifilarial activity: Some 1,2,3-triazole derivatives have shown suppressive activity against adult parasites of filariasis [].

Materials Science:

  • Light-emitting electrochemical cells (LECs): Rhenium(I) complexes containing 1,2,3-triazole ligands have been investigated as phosphors in LEC devices [].

J147 (N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide)

Compound Description: J147 is a promising drug candidate for the treatment of Alzheimer's disease. [] It is a hydrazone derivative that exhibits neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Relevance: While not directly containing a 1,2,3-triazole ring, the structure of J147 served as a basis for designing a series of 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles. [] These triazoles were investigated for their potential as Alzheimer's disease treatments due to their structural similarities to J147, particularly the presence of a CF3 substituent and the overall arrangement of aromatic rings. Computational studies revealed a close conformational relationship between J147 and one of the minimum energy conformations of 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole, further highlighting the structural connection between J147 and the investigated triazole series. [] These studies provide a valuable link between the target compound, N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and J147, emphasizing the potential of 1,2,3-triazole derivatives in exploring novel therapeutic agents for Alzheimer's disease.

1-(3,4-dimethylphenyl)-4-phenyl-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This compound is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative. [] It is one of the seven new triazoles synthesized and structurally characterized by X-ray crystallography in a study exploring the structural features of J147 and related triazole compounds. []

Relevance: This compound shares the core 1,2,3-triazole ring with the target compound, N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. It also exhibits the presence of a trifluoromethyl group at the 5-position of the triazole ring, a structural feature deemed relevant in relation to the activity of J147. [] The study focused on comparing the structures of these triazoles with that of J147, seeking potential therapeutic agents for Alzheimer's disease. []

1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This is another 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative synthesized and analyzed in the same study as the previous compound. []

Relevance: This compound is structurally related to the target compound, N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, sharing the 1,2,3-triazole ring and the trifluoromethyl substituent at the 5-position. [] The study aimed to explore the structural similarities and potential relationships between these triazoles and J147, a promising drug candidate for Alzheimer's disease. []

1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative. [] Molecular electrostatic potential (MEP) calculations revealed that its minimum energy conformation closely resembles one of the seven minima of J147. []

Relevance: This compound is structurally related to the target compound, N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, sharing the 1,2,3-triazole ring and the trifluoromethyl group at the 5-position. [] The close conformational relationship between this compound and J147, determined through computational studies, underscores the relevance of these triazoles as potential leads for developing new drugs for Alzheimer's disease. []

1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative whose minimum-energy conformation, determined by X-ray crystallography and B3LYP/6-311++G(d,p) calculations, closely resembles one of the seven energy minima of J147. []

Relevance: This compound is structurally related to the target compound, N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, sharing the 1,2,3-triazole ring and the trifluoromethyl group at the 5-position. [] It also features similar dimethylphenyl substitution as the target compound, though with a different substitution pattern. The structural similarities between this compound and J147, particularly the close conformational match, highlight its potential as a lead compound for the development of new therapeutic agents for Alzheimer's disease. []

1-[2,4-bis(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative. [] This compound was part of a series of seven triazoles synthesized and structurally characterized using X-ray crystallography to explore their relationship to J147. []

Relevance: This compound is structurally related to the target compound, N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, as both share the core 1,2,3-triazole ring and the trifluoromethyl substituent at the 5-position. [] The study's focus on comparing these triazoles with J147 underscores their potential as lead compounds for Alzheimer's disease treatments. []

1-(3,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative. [] This compound was included in a series of seven triazoles designed and analyzed for their structural relation to J147, a potential drug for Alzheimer's disease. []

Relevance: This compound shares the core 1,2,3-triazole ring and the trifluoromethyl group at the 5-position with the target compound, N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. [] The study investigated these triazoles due to their structural similarities to J147, aiming to understand the relationship between their structures and potential therapeutic applications for Alzheimer's disease. []

3-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenol

Compound Description: This is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative. [] This compound was synthesized and analyzed in the same study as the previous compound, focusing on the structural relationship between various triazoles and J147. []

Relevance: This compound shares the core 1,2,3-triazole ring and the trifluoromethyl group at the 5-position with the target compound, N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. [] The study aimed to explore the structural similarities between these triazoles and J147, hoping to gain insights into their potential as therapeutic agents for Alzheimer's disease. []

N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide

Compound Description: This compound is a 1,2,3-triazole derivative exhibiting NK-1 antagonist activity. [] It was synthesized using regioselective pyridine metallation chemistry. []

Relevance: This compound is structurally similar to N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. Both compounds share a common scaffold consisting of a 1,2,3-triazole ring substituted with a phenyl group at the 1-position, a carboxamide group at the 4-position, and an aromatic group at the 5-position. [] The main difference lies in the substitution pattern of the aromatic ring at the 5-position and the N-substituent of the carboxamide group. This related compound highlights the potential for variations within this structural class to generate molecules with biological activity, particularly as NK-1 antagonists.

[l-(3,5-bis-trifluoromethyl-benzyl)-5-morpholin-4-yl-1H-[1,2,3]triazol-4-yl]-[3-(3-chloropyridin-4-yl)-5-hydroxymethylisoxazol-4-yl]methanone

Compound Description: This compound is a complex 1,2,3-triazole derivative demonstrating NK-1 antagonist activity. [] It was synthesized through regioselective pyridine metallation chemistry. []

Relevance: While structurally more complex, this compound shares the core 1,2,3-triazole ring substituted at the 1-position with a benzyl group, a carbonyl group at the 4-position, and a heterocyclic group at the 5-position with N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. [] This related compound further demonstrates the versatility of the 1,2,3-triazole scaffold and its potential for generating molecules with diverse biological activities, including NK-1 antagonism. []

N-{4-[3,5-bis(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide (BTP2)

Compound Description: BTP2 is an Orai1 inhibitor that has shown promising results in preclinical studies for the treatment of Pulmonary Arterial Hypertension (PAH). [] It effectively reduces store-operated Ca2+ entry, mitochondrial Ca2+ uptake, and aberrant proliferation in human pulmonary artery smooth muscle cells (hPASMCs) from PAH patients. []

Relevance: Though belonging to a different heterocyclic class (pyrazole-thiadiazole), BTP2 provides valuable insight into the potential of targeting ion channels, particularly Orai1, for treating PAH. [] This highlights the importance of exploring diverse heterocyclic scaffolds, including 1,2,3-triazoles like the target compound, N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, in the search for novel therapeutic agents for PAH and other diseases related to ion channel dysfunction.

4-(2,5-dimethoxyphenyl)-N-[(pyridin-4-yl)methyl]aniline (JPIII)

Compound Description: JPIII is another Orai1 inhibitor with potential therapeutic implications for PAH. [] Similar to BTP2, it reduces store-operated Ca2+ entry and associated cellular abnormalities in hPASMCs from PAH patients. []

Relevance: While not a triazole derivative, JPIII demonstrates the effectiveness of targeting Orai1 in preclinical models of PAH. [] This reinforces the need for exploring structurally diverse compounds, including those based on the 1,2,3-triazole scaffold like the target compound, N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, in the development of novel therapies for PAH and other ion channel-related diseases.

5J4

Compound Description: 5J4 is an Orai1 inhibitor that has shown efficacy in attenuating pulmonary hypertension in rat models. [] It is part of a growing group of compounds targeting Orai1 for the treatment of PAH.

Relevance: Although the specific structure of 5J4 isn't provided in the abstract, its classification as an Orai1 inhibitor highlights the potential of targeting this ion channel for treating PAH. [] This underscores the importance of investigating diverse chemical structures, including triazoles like the target compound, N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, in the quest for new drugs for PAH and other conditions related to ion channel dysfunction.

[18F]FE@SUPPY (5-(2-[18F]fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate)

Compound Description: [18F]FE@SUPPY is a Positron Emission Tomography (PET) tracer with potential diagnostic applications. [] It has been investigated for its metabolic stability in various in vitro and in vivo experiments.

Relevance: While structurally dissimilar to the target compound, N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, [18F]FE@SUPPY provides valuable context regarding the importance of evaluating the metabolic stability of drug candidates. [] Understanding the metabolic fate of a compound is crucial for predicting its efficacy and potential side effects. This information can guide the design and development of new drugs, including those based on the 1,2,3-triazole scaffold, to improve their pharmacokinetic properties.

[11C]Me@APPI (1-(3-([11C]methyl amino)-1-phenylpropyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one)

Compound Description: [11C]Me@APPI is another PET tracer with potential diagnostic applications. [] It has been studied for its metabolic profile and blood-brain barrier permeability.

Relevance: Although structurally different from the target compound, N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, [11C]Me@APPI serves as an example of the importance of evaluating the blood-brain barrier permeability of drug candidates, especially for those targeting the central nervous system. [] This information is crucial for designing effective therapies that can reach their intended target site in the brain.

[18F]FE@SNAP (2-[18F]fluoroethyl3-((3-(4-(3-acetamidophenyl)piperidin-1-yl) propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

Compound Description: [18F]FE@SNAP is a PET tracer investigated for its metabolic properties and potential as a diagnostic tool. [] It has been evaluated in vitro and in vivo to understand its metabolic stability and blood-brain barrier permeability.

Relevance: While structurally dissimilar to N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, [18F]FE@SNAP highlights the importance of considering a compound's metabolic stability and blood-brain barrier permeability in drug development. [] This knowledge can inform the design of new drugs, including those based on the 1,2,3-triazole scaffold, to optimize their pharmacokinetic and pharmacodynamic properties.

[carbonyl-11C]WAY100635 (N-(2-(4-(2-methoxyphenyl) piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide)

Compound Description: [carbonyl-11C]WAY100635 is a PET tracer studied for its potential applications in diagnostic imaging. [] Its metabolic properties and blood-brain barrier permeability have been evaluated in vitro and in vivo.

Relevance: Although not a triazole derivative, [carbonyl-11C]WAY100635 emphasizes the significance of understanding a compound's metabolic profile and blood-brain barrier permeability during drug development. [] This information can guide the design and optimization of new drugs, including those based on the 1,2,3-triazole scaffold like the target compound, N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, to enhance their pharmacokinetic and pharmacodynamic properties.

Relevance: Rimonabant, although not directly structurally related to N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, demonstrates the potential of targeting the endocannabinoid system for therapeutic purposes. [] While rimonabant itself proved to have an unfavorable safety profile, it highlights the need for further exploration of cannabinoid receptors and their modulation for potential therapeutic applications. This could potentially involve investigating the interaction of 1,2,3-triazole derivatives with these receptors.

6-methoxy-2-(4-methoxyphenyl)benzo[b]-thien-3-yl][4-cyanophenyl]methanone (LY320135)

Compound Description: LY320135 is a CB1 cannabinoid receptor antagonist. [] It has been studied for its potential therapeutic applications, particularly in the context of obesity and metabolic disorders.

Relevance: LY320135, though not structurally related to N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, highlights the therapeutic potential of targeting the CB1 receptor. [] Despite the challenges encountered with rimonabant, research on CB1 antagonists continues due to the potential benefits in managing obesity and related conditions. Exploring the interaction of diverse chemical scaffolds, including 1,2,3-triazoles, with the CB1 receptor could provide valuable insights for developing new therapies.

N-[(1S)-endo-1,3,3,-trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a selective CB2 cannabinoid receptor antagonist. [] It has been widely used as a pharmacological tool to investigate the role of CB2 receptors in various physiological and pathological processes.

Relevance: Although structurally distinct from N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, SR144528 underscores the potential of targeting the CB2 receptor for therapeutic interventions. [] The CB2 receptor has gained considerable attention as a drug target due to its involvement in inflammation, pain, and neurodegenerative diseases. Investigating the potential interaction of 1,2,3-triazole derivatives with the CB2 receptor could open new avenues for drug discovery in these therapeutic areas.

Properties

CAS Number

2034378-47-5

Product Name

N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-1-phenyl-5-pyridin-4-yltriazole-4-carboxamide

Molecular Formula

C23H21N5O

Molecular Weight

383.455

InChI

InChI=1S/C23H21N5O/c1-16-8-9-18(14-17(16)2)15-25-23(29)21-22(19-10-12-24-13-11-19)28(27-26-21)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,25,29)

InChI Key

SUUZNKUBJPAYNN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=NC=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.